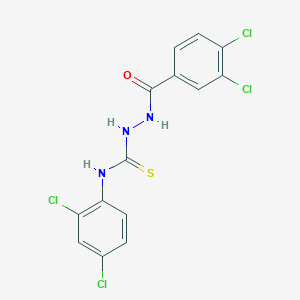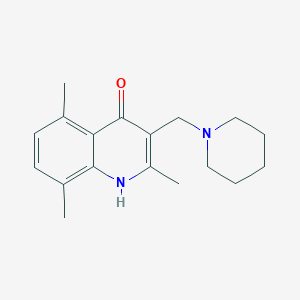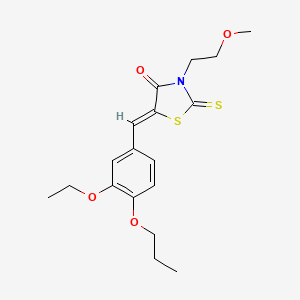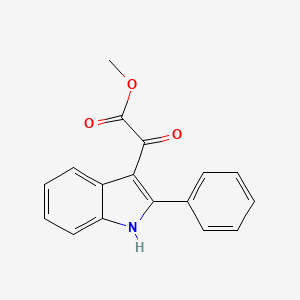![molecular formula C16H12ClNO3S B4748806 5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4748806.png)
5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione, commonly known as Ciglitazone, is a member of the thiazolidinedione class of drugs. It is a potent and selective agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. Ciglitazone has been extensively studied for its potential therapeutic applications in the treatment of various metabolic disorders, such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.
Mécanisme D'action
Ciglitazone exerts its pharmacological effects by binding to and activating PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. Activation of PPARγ by ciglitazone leads to increased insulin sensitivity, glucose uptake, and lipid metabolism, as well as decreased inflammation and cell proliferation.
Biochemical and Physiological Effects
Ciglitazone has been shown to improve glucose tolerance, insulin sensitivity, and glycemic control in animal models and human clinical trials. It has also been found to reduce plasma triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels. Ciglitazone has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been investigated for its potential anti-cancer properties, as it has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Ciglitazone has several advantages for use in laboratory experiments. It is a potent and selective agonist of PPARγ, which allows for the specific activation of this nuclear receptor. It has also been extensively studied for its pharmacological effects and has been shown to be effective in animal models and human clinical trials. However, there are also limitations to the use of ciglitazone in laboratory experiments. It has been found to have off-target effects on other nuclear receptors, such as PPARα and PPARδ, which may complicate the interpretation of experimental results. Additionally, ciglitazone has been associated with adverse effects, such as weight gain and edema, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on ciglitazone. One area of interest is the development of novel PPARγ agonists with improved pharmacological properties and fewer adverse effects. Another area of interest is the investigation of the potential anti-cancer properties of ciglitazone and other PPARγ agonists. Additionally, there is ongoing research on the role of PPARγ in the regulation of inflammation and immune function, which may lead to the development of new therapies for inflammatory and autoimmune diseases. Finally, there is a need for further investigation into the off-target effects of ciglitazone and other PPARγ agonists, which may provide insights into the molecular mechanisms underlying their pharmacological effects.
Applications De Recherche Scientifique
Ciglitazone has been extensively studied for its potential therapeutic applications in the treatment of various metabolic disorders, such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. It has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism in animal models and human clinical trials. Ciglitazone has also been investigated for its potential anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-2-18-15(19)14(22-16(18)20)9-12-7-8-13(21-12)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDMYANIYCBLTQ-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4748726.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4748739.png)
![3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-1-naphthylacrylamide](/img/structure/B4748744.png)
![2-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4748748.png)

![4-({6-tert-butyl-3-[(isopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4748775.png)

![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4748790.png)
![2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide](/img/structure/B4748795.png)
![methyl 3-(3-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4748801.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4748812.png)
![5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate](/img/structure/B4748813.png)
